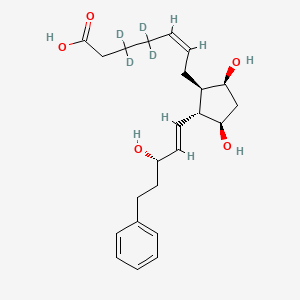

17-phenyl trinor Prostaglandin F2alpha-d4

説明

“17-phenyl trinor Prostaglandin F2alpha-d4” is a metabolically stable analog of PGF2alpha and is a potent agonist for the FP receptor . It contains four deuterium atoms at the 3, 3’, 4, and 4’ positions . It is intended for use as an internal standard for the quantification of 17-phenyl trinor PGF2alpha by GC- or LC-mass spectrometry .

Molecular Structure Analysis

The molecular formula of “17-phenyl trinor Prostaglandin F2alpha-d4” is C23H28D4O5 . It has a formula weight of 392.5 . The InChi Code is InChI=1S/C23H32O5/c24-18 (13-12-17-8-4-3-5-9-17)14-15-20-19 (21 (25)16-22 (20)26)10-6-1-2-7-11-23 (27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2, (H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1/i2D2,7D2 .Physical And Chemical Properties Analysis

The compound is soluble in DMF, DMSO, and Ethanol . It is less soluble in PBS (pH 7.2) . .科学的研究の応用

Analytical Chemistry: Mass Spectrometry

In analytical chemistry, this compound serves as an internal standard for gas chromatography or liquid chromatography-mass spectrometry. This application is essential for accurate quantification of prostaglandins and related compounds in various biological samples .

Lipid Biochemistry: Prostaglandin Research

As a metabolically stable analog of prostaglandin F2alpha, it’s a potent agonist for the FP receptor. This makes it valuable for research into lipid biochemistry and the cyclooxygenase pathway, providing insights into inflammatory responses and other physiological processes .

Endocrinology: Reproductive Biology

This compound binds to the FP receptor on ovine luteal cells with high potency, which is significant for studies in reproductive biology and endocrinology. It can help in understanding the role of prostaglandins in reproductive functions .

Neuroscience: Neuroinflammation Studies

In neuroscience, the compound’s role as an FP receptor agonist is useful for studying neuroinflammation, a process involved in various neurological disorders. It can aid in the development of treatments for conditions like Alzheimer’s disease .

Pharmaceutical Development: Drug Formulation

The isopropyl ester of 17-phenyl trinor Prostaglandin F2alpha-d4 has been used in the development of drugs for reducing intraocular pressure without irritation, showcasing its potential in pharmaceutical formulation .

作用機序

Target of Action

The primary target of 17-phenyl trinor Prostaglandin F2alpha-d4 is the FP receptor . This receptor is a member of the prostaglandin (PG) receptor family and plays a crucial role in various physiological processes .

Mode of Action

17-phenyl trinor Prostaglandin F2alpha-d4 acts as a potent agonist for the FP receptor . It binds to the FP receptor on ovine luteal cells with a relative potency of 756% compared to that of PGF 2alpha . At the rat recombinant FP receptor expressed in CHO cells, 17-phenyl trinor Prostaglandin F2alpha-d4 inhibits PGF 2alpha binding with a Ki of 1.1 nM .

Biochemical Pathways

The interaction of 17-phenyl trinor Prostaglandin F2alpha-d4 with the FP receptor affects the cyclooxygenase pathway . This pathway is involved in the production of prostaglandins, which are key mediators of inflammation and other physiological processes .

Pharmacokinetics

It’s known that the compound is a metabolically stable analog of pgf 2alpha , suggesting it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The activation of the FP receptor by 17-phenyl trinor Prostaglandin F2alpha-d4 leads to various cellular effects. For instance, it induces calcium mobilization in 3T3-L1 fibroblasts expressing the human receptors . In ocular applications, it has been shown to reduce intraocular eye pressure (IOP) in normotensive dogs and ocular hypertensive monkeys .

特性

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1/i2D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHHIZGZVLHBQZ-QOHQNJFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-phenyl trinor Prostaglandin F2alpha-d4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide](/img/structure/B593835.png)

![N,N'-Bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine](/img/structure/B593836.png)

![5-Hydroxy-8-methoxy-7-[4-(4-methylpiperazin-1-yl)butoxy]-2-phenylchromen-4-one](/img/structure/B593838.png)

![4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid](/img/structure/B593848.png)